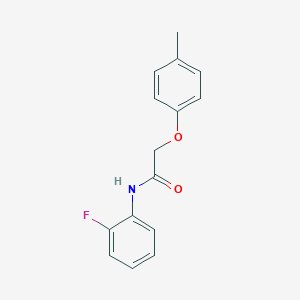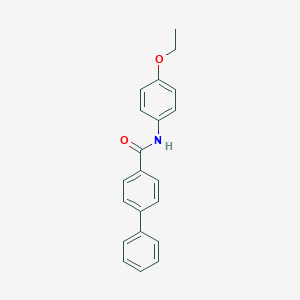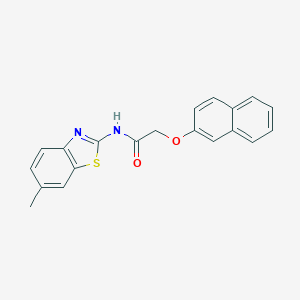![molecular formula C18H15N3O2S B291965 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291965.png)
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione, also known as DMTD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. DMTD is a member of the diazepine family and has a unique chemical structure that makes it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is not fully understood, but it is thought to work by modulating various signaling pathways in the brain. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help protect against neurodegenerative diseases. 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are many potential future directions for research on 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential areas of investigation include its effects on cognitive function and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione and its potential therapeutic applications.
Synthesemethoden
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by cyclization with 1,2-phenylenediamine. Another method involves the reaction of 2-thiophenecarboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by cyclization with 1,2-phenylenediamine.
Wissenschaftliche Forschungsanwendungen
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various animal models. 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H15N3O2S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
3,5-dimethyl-11-phenyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H15N3O2S/c1-10-8-11(2)19-17-14(10)15-16(24-17)18(23)21(9-13(22)20-15)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
PQZLMZAJSRFVBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















